

Ursolic Aldehyde in Traditional Medicine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ursolic aldehyde*

Cat. No.: *B15596566*

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Disclaimer: Scientific literature extensively covers ursolic acid, a closely related pentacyclic triterpenoid. However, specific research on **ursolic aldehyde** is comparatively limited. This guide synthesizes the available information on **ursolic aldehyde** and leverages the comprehensive data on ursolic acid as a structural and functional analogue to provide a thorough technical overview for research and development professionals. The distinction between data pertaining to ursolic acid and **ursolic aldehyde** will be clearly indicated where applicable.

Introduction to Ursolic Aldehyde

Ursolic aldehyde is a pentacyclic triterpenoid compound derived from ursolic acid, a natural substance found in a wide variety of plants used in traditional medicine, including apples, rosemary, and thyme.[1] It is characterized by a hydroxyl group at the C-3 position and an aldehyde functional group at the C-28 position.[1] While less studied than its carboxylic acid counterpart, **ursolic aldehyde** is recognized for its potential bioactive properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1]

Chemical Structure and Properties

- Chemical Formula: $C_{30}H_{48}O_2$ [2]
- Molecular Weight: 440.70 g/mol [2]
- IUPAC Name: 3 β -hydroxyurs-12-en-28-al

- CAS Registry Number: 19132-81-1[2]

The presence of the aldehyde group at C-28, in place of the carboxylic acid in ursolic acid, can influence its chemical reactivity and biological activity.

Traditional Medicine and Ethnobotanical Uses

While specific ethnobotanical records for "**ursolic aldehyde**" are scarce, plants known to contain ursolic acid (the precursor to **ursolic aldehyde**) have a long history of use in traditional medicine across various cultures. These plants are often used to treat inflammatory conditions, skin ailments, and as general tonics. It is plausible that **ursolic aldehyde** may be present in these plants, contributing to their overall therapeutic effects. Some of the plants rich in ursolic acid include:

- Rosemary (*Rosmarinus officinalis*)[3]
- Sage (*Salvia officinalis*)[3]
- Apple peels (*Malus domestica*)[3]
- Holy Basil (*Ocimum tenuiflorum*)[4]
- Hawthorn (*Crataegus* species)[3]

Biological Activities and Therapeutic Potential

The biological activities of **ursolic aldehyde** are being explored, with much of the current understanding extrapolated from studies on ursolic acid. The primary areas of investigation include its anti-inflammatory, anticancer, and antioxidant properties.

Anti-inflammatory Activity

Ursolic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5] It can inhibit the production of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α . [5] This is largely achieved through the inhibition of the NF- κ B and MAPK signaling pathways.

Anticancer Activity

Ursolic acid demonstrates significant anticancer potential through various mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.[6][7] Key signaling pathways targeted by ursolic acid in cancer cells include STAT3, PI3K/Akt, and MAPK/JNK.[8][9][10]

Antioxidant Activity

The antioxidant properties of ursolic acid contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS). This activity is relevant to its role in preventing and treating a range of oxidative stress-related diseases.[5]

Quantitative Data on Biological Activity

Specific IC₅₀ values for **ursolic aldehyde** are not widely reported in the available literature. The following tables summarize the reported IC₅₀ values for ursolic acid and its derivatives against various cancer cell lines and inflammatory targets, providing a benchmark for the potential activity of **ursolic aldehyde**.

Table 1: Anticancer Activity of Ursolic Acid and its Derivatives (IC₅₀ values)

Compound/Derivative	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference(s)
Ursolic Acid	HT-29	Colon Cancer	30	[9]
Ursolic Acid	HCT116	Colon Cancer	9.8	[11]
Ursolic Acid	HT29	Colon Cancer	8.7	[11]
Ursolic Acid	Caco2	Colon Cancer	6.2	[11]
Ursolic Acid	PC-3	Prostate Cancer	Not specified	[12]
Ursolic Acid	LNCaP	Prostate Cancer	Not specified	[13]
Ursolic Acid	SK-MEL-24	Melanoma	25	[14]
Ursolic Acid Derivative (15)	HepG2	Liver Cancer	5.40	[7]
Ursolic Acid Derivative (11)	HT29	Colon Cancer	8	[15]
Ursolic Acid Derivative (12)	AGS	Gastric Carcinoma	11.4	[15]
Ursolic Acid Derivative (42a)	HL-60	Leukemia	Not specified	[15]
Ursolic Acid Derivative (51)	A549	Lung Cancer	Low concentration	[15]
Ursolic Acid Derivative (54)	MDA-MB-231	Breast Cancer	0.61 ± 0.07	[15]
Ursolic Acid Derivative (54)	HeLa	Cervical Cancer	0.36 ± 0.05	[15]
Ursolic Acid Derivative (32)	HT29, HepG2, RL95-2	Colon, Liver, Endometrial	4.09 ± 0.27 - 7.78 ± 0.43	[15]
Ursolic Acid Derivative (36)	A549	Lung Cancer	5.22 - 8.95	[15]

Table 2: Anti-inflammatory Activity of Ursolic Acid (IC₅₀ values)

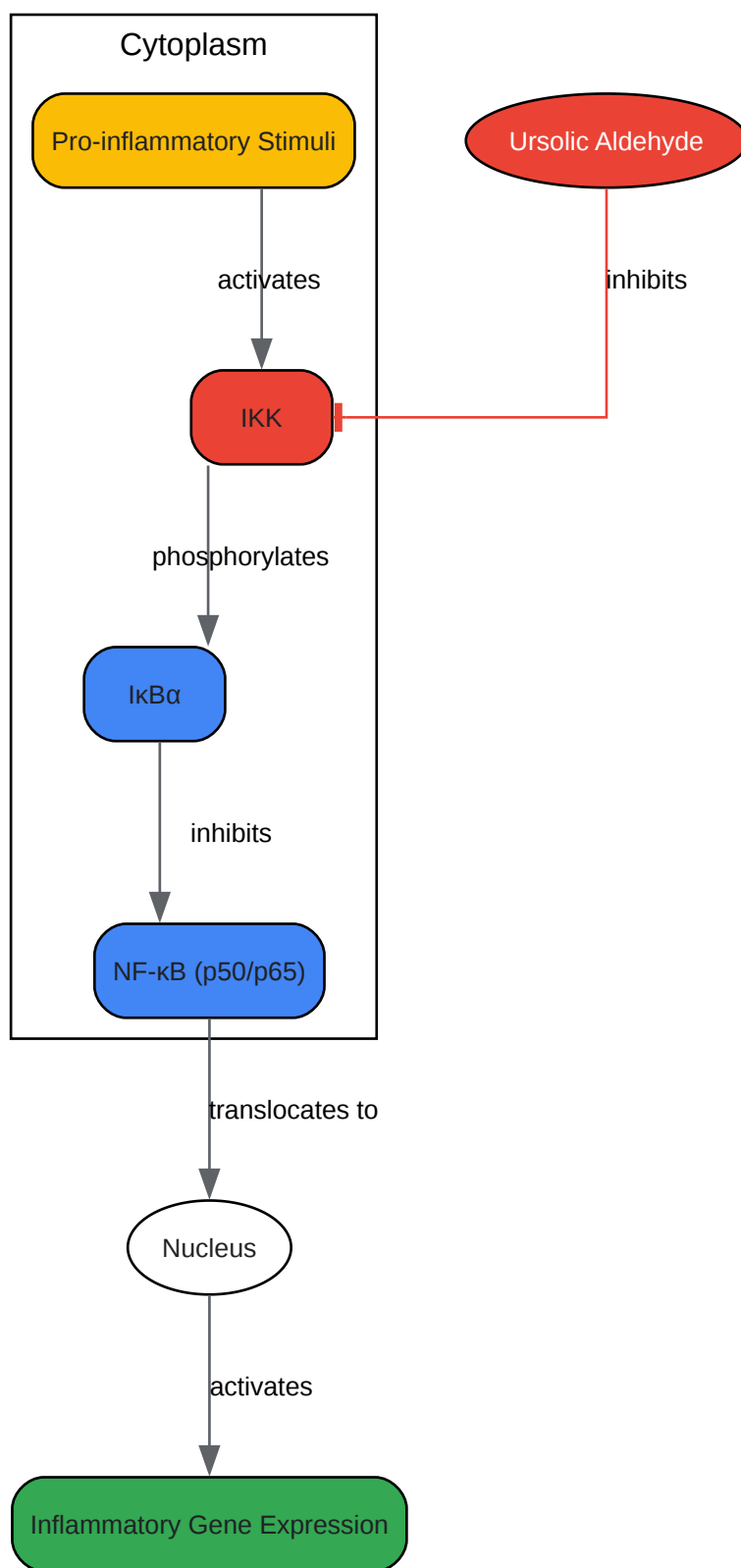
Target	Assay System	IC ₅₀ (μM)	Reference(s)
PGE ₂ Production	Calcium ionophore stimulated mouse peritoneal macrophages	60.9	[16]
TXB ₂ Production	TXB ₂ release induced by calcium ionophore in human platelets	50.2	[16]
Lipoxygenase (LOX)	In vitro soybean lipoxygenase assay	92.8	[16]
Protein Kinase C (PKC)	Non-radioactive detection of PKC using Raji cells	27.93	[16]

Signaling Pathways

Ursolic acid (and putatively **ursolic aldehyde**) modulates several key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

Ursolic acid inhibits the activation of NF-κB, a critical transcription factor in the inflammatory response, by preventing the degradation of its inhibitory subunit, IκBα, and inhibiting the phosphorylation of the p65 subunit.[\[17\]](#)



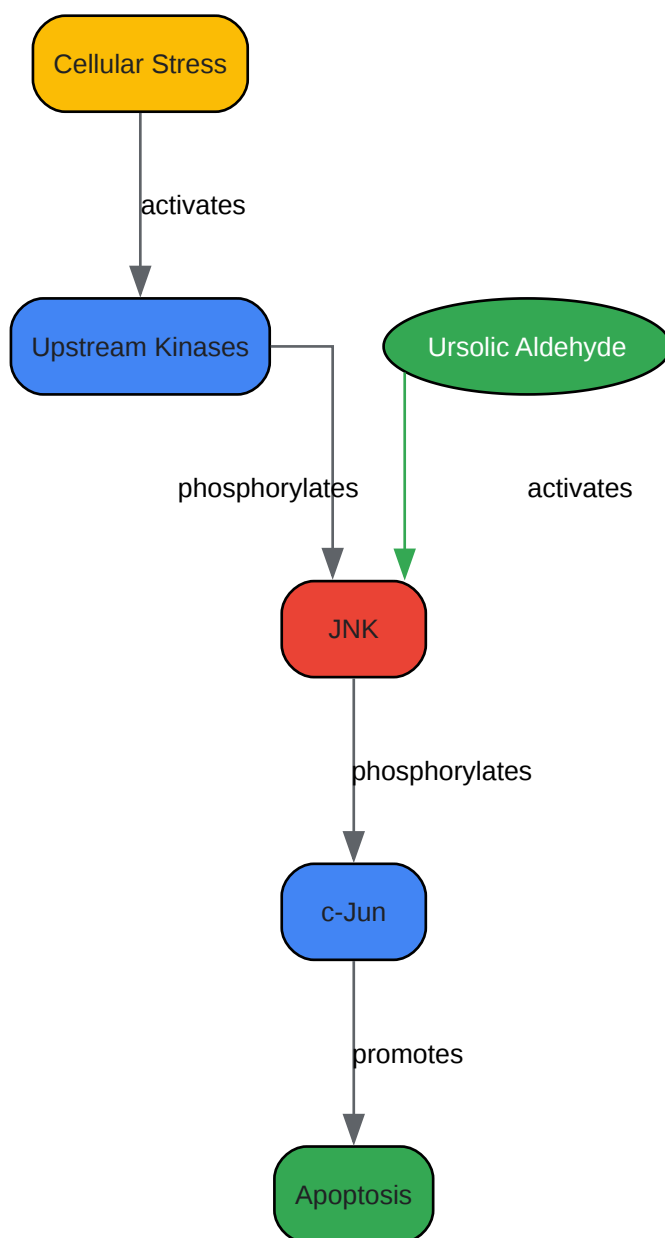
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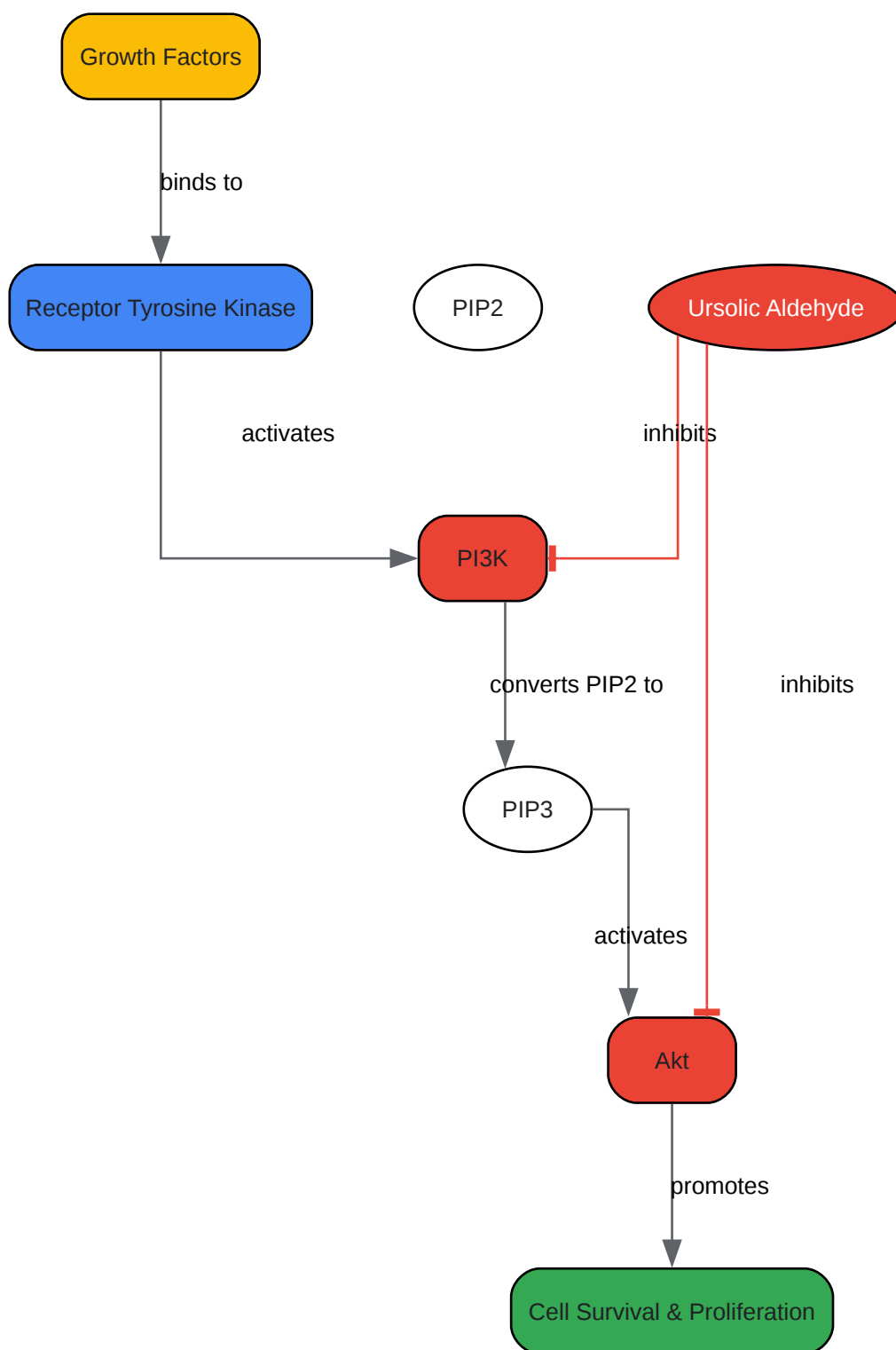
Figure 1: Inhibition of the NF-κB signaling pathway by **ursolic aldehyde**.

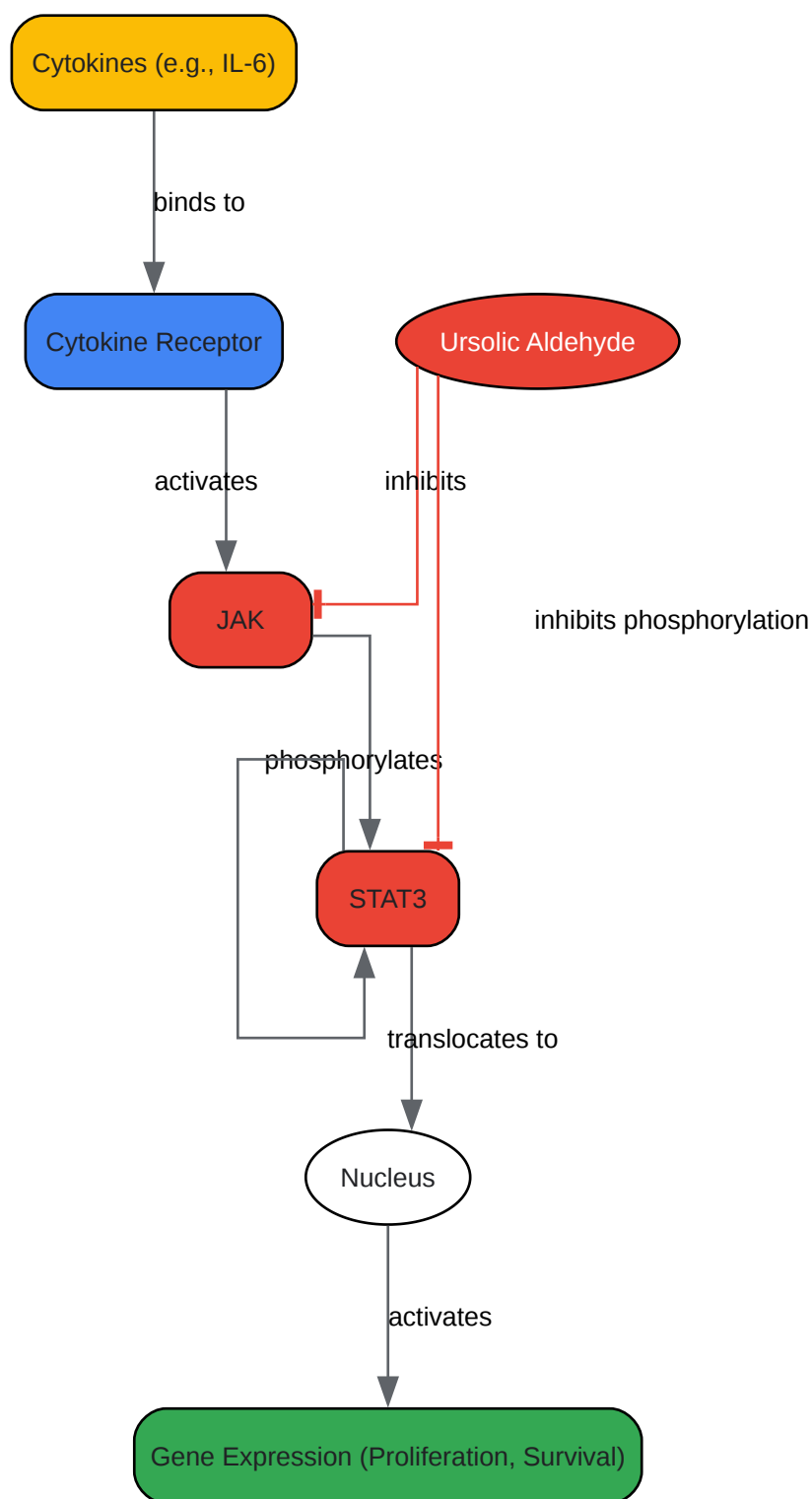
MAPK/JNK Signaling Pathway

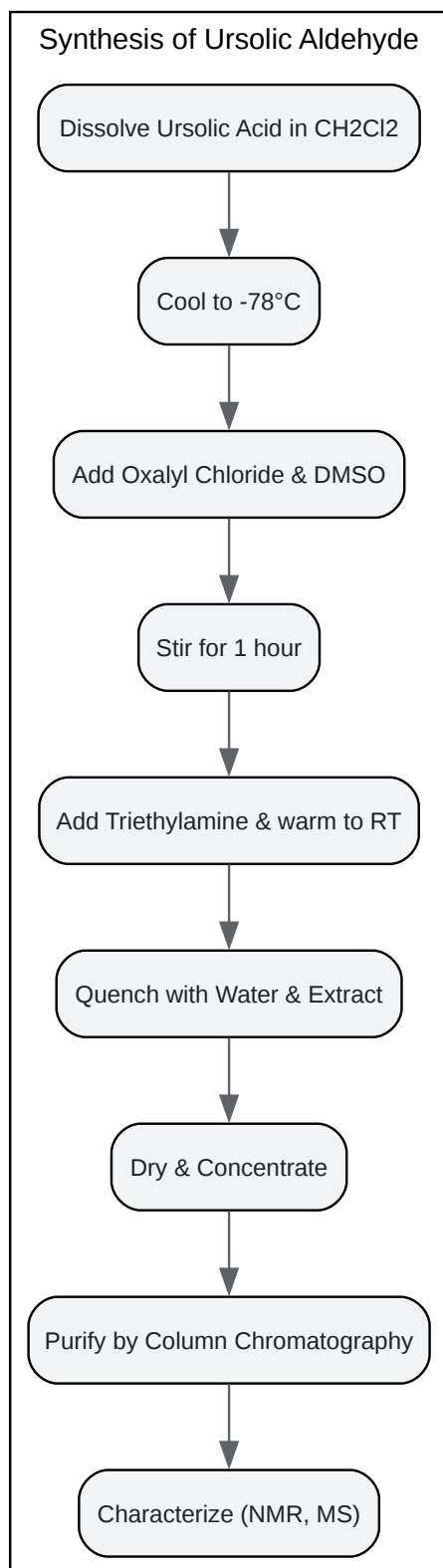
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress, proliferation, and apoptosis. Ursolic acid has been shown to activate the JNK pathway, leading to apoptosis in some cancer cells.

[\[12\]](#)[\[18\]](#)









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